6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide
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Overview
Description
6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes an amino group, a dimethylaminoethyl group, and a methylpyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 3-cyanopyridine with dimethylamine and formaldehyde under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including amination and methylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, electrophiles, and other reagents in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in the treatment of neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer synthesis and drug delivery systems.
N-(2-Dimethylaminoethyl)acrylamide: Another similar compound with applications in organic synthesis and material science.
Uniqueness
6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
827588-38-5 |
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Molecular Formula |
C11H18N4O |
Molecular Weight |
222.29 g/mol |
IUPAC Name |
6-amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-14(2)6-7-15(3)11(16)9-4-5-10(12)13-8-9/h4-5,8H,6-7H2,1-3H3,(H2,12,13) |
InChI Key |
YWKWXJQUHBVSEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C(=O)C1=CN=C(C=C1)N |
Origin of Product |
United States |
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